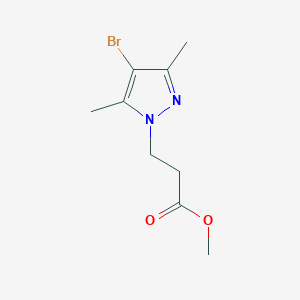
methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate
Overview
Description
Molecular Structure Analysis
The molecular structure of methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate consists of a pyrazole ring with a methyl ester group attached to the third carbon atom. The bromine atom is positioned at the fourth position on the pyrazole ring. For a visual representation, refer to the 2D molecular structure here.
Scientific Research Applications
Antitubercular Activity
Compounds containing the 3,5-dimethyl-1H-pyrazol-1-yl moiety have been synthesized and evaluated for their antitubercular potential against Mycobacterium tuberculosis strain . This suggests that our compound of interest could potentially be used in the development of new antitubercular drugs.
Antiviral Activity
Imidazole containing compounds, which share structural similarities with pyrazole, have been found to possess antiviral properties . This indicates that our compound could potentially be explored for its antiviral activity.
Anti-inflammatory Activity
Pyrazole derivatives have been reported to possess anti-inflammatory properties . Given that our compound contains a pyrazole ring, it could potentially be used in the development of new anti-inflammatory drugs.
Anticancer Activity
Compounds containing the pyrazole moiety have been reported to exhibit anticancer activity . This suggests that our compound could potentially be used in cancer research and drug development.
Analgesic Activity
Pyrazole derivatives have also been reported to possess analgesic properties . This indicates that our compound could potentially be used in the development of new pain-relieving drugs.
Antioxidant Activity
Compounds containing the pyrazole moiety have been reported to possess antioxidant properties . This suggests that our compound could potentially be used in the development of new antioxidant drugs.
Antimalarial Activity
Indole derivatives, which share structural similarities with pyrazole, have been found to possess antimalarial properties . This indicates that our compound could potentially be explored for its antimalarial activity.
Anticholinesterase Activity
Indole derivatives have also been reported to possess anticholinesterase properties . Given that our compound shares structural similarities with indole, it could potentially be used in the development of new anticholinesterase drugs.
Safety and Hazards
Mechanism of Action
Target of Action
Similar pyrazole derivatives have been reported to interact with enzymes like acetylcholinesterase (ache) and monoamine oxidase (mao) . These enzymes play crucial roles in neurotransmission, and their inhibition can lead to various pharmacological effects.
Mode of Action
Pyrazole derivatives are known to form hydrogen bonds due to the presence of two nitrogen atoms in their structure . This property allows them to interact with their targets and induce changes in their function.
Action Environment
Additionally, the solvent used can also influence the compound’s action, as more polar protic solvents can favor the establishment of intermolecular interactions .
properties
IUPAC Name |
methyl 3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-6-9(10)7(2)12(11-6)5-4-8(13)14-3/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDKDNJRUBWAGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)OC)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201219311 | |
| Record name | Methyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate | |
CAS RN |
1001500-73-7 | |
| Record name | Methyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



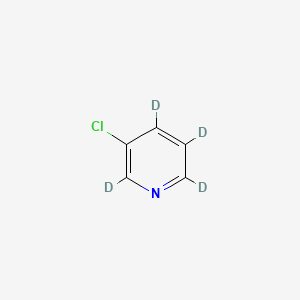

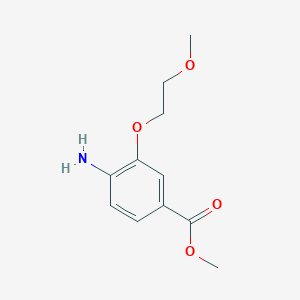
![L-Proline, 1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-2-methyl-](/img/structure/B3070157.png)
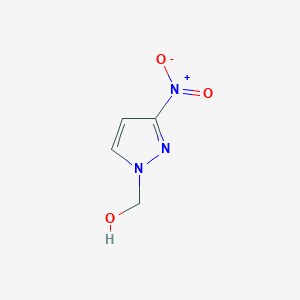
![2-Methylimidazo[1,2-a]pyridin-6-ol](/img/structure/B3070167.png)
![2-Methylimidazo[1,2-a]pyridin-7-ol](/img/structure/B3070175.png)

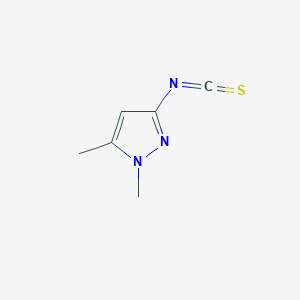
![[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3070210.png)
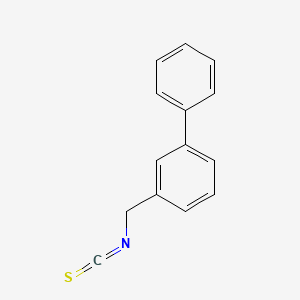
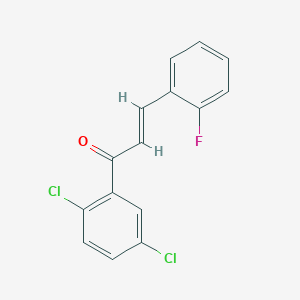
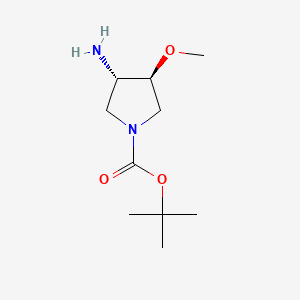
![2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B3070251.png)